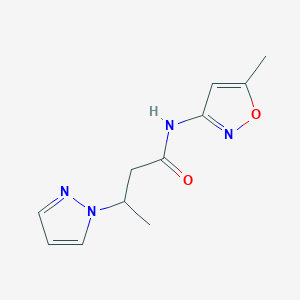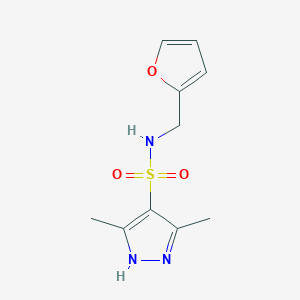
N-(5-methyl-3-isoxazolyl)-3-(1H-pyrazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-3-isoxazolyl)-3-(1H-pyrazol-1-yl)butanamide, also known as LY-2183240, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various signaling pathways, including insulin signaling, Wnt signaling, and cell cycle regulation. Inhibition of GSK-3 has been shown to have therapeutic potential in various diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Mecanismo De Acción
N-(5-methyl-3-isoxazolyl)-3-(1H-pyrazol-1-yl)butanamide is a selective inhibitor of GSK-3, which plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell proliferation. Inhibition of GSK-3 by this compound leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which regulates cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. In addition, this compound has been shown to increase the levels of cAMP response element-binding protein (CREB), a transcription factor that regulates gene expression in response to various stimuli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-methyl-3-isoxazolyl)-3-(1H-pyrazol-1-yl)butanamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. In addition, this compound has been extensively studied in preclinical models, making it a well-characterized tool compound for studying the role of GSK-3 in various cellular processes. However, one limitation of this compound is its selectivity for GSK-3, which may limit its utility in studying other signaling pathways that are regulated by GSK-3.
Direcciones Futuras
There are several future directions for research on N-(5-methyl-3-isoxazolyl)-3-(1H-pyrazol-1-yl)butanamide. One area of interest is the potential therapeutic use of this compound in Alzheimer's disease. Further studies are needed to determine the efficacy of this compound in clinical trials and to identify the optimal dosing regimen for this indication. In addition, there is growing interest in the use of GSK-3 inhibitors in cancer therapy, and further studies are needed to determine the potential of this compound in this area. Finally, there is a need for the development of more selective GSK-3 inhibitors that can be used to study the role of GSK-3 in specific signaling pathways.
Métodos De Síntesis
The synthesis of N-(5-methyl-3-isoxazolyl)-3-(1H-pyrazol-1-yl)butanamide involves several steps, starting with the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. This intermediate is then reacted with 1H-pyrazole-1-carboxylic acid to form the pyrazole-isoxazole intermediate. The final step involves the reaction of the pyrazole-isoxazole intermediate with 3-aminobutanamide to form this compound.
Aplicaciones Científicas De Investigación
N-(5-methyl-3-isoxazolyl)-3-(1H-pyrazol-1-yl)butanamide has been extensively studied for its therapeutic potential in various diseases. In preclinical studies, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression. Furthermore, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-pyrazol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-8(15-5-3-4-12-15)6-11(16)13-10-7-9(2)17-14-10/h3-5,7-8H,6H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGQODWVFMUPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC(C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B6092062.png)
![2-{1-(3-phenylpropyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6092066.png)
![3-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6092093.png)
![N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenyl-2-propanamine hydrochloride](/img/structure/B6092097.png)
![8-hydroxy-1,3-dimethyl-6-phenyl-4H-cyclohepta[c]furan-4-one](/img/structure/B6092105.png)


![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyrazinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6092131.png)
![4-bromo-2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6092146.png)
![2-(2-methoxyphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B6092159.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6092166.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B6092177.png)
![5-{[(3-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-methylphenyl)benzamide](/img/structure/B6092185.png)
